molecular formula C21H19N3O B2695624 2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide CAS No. 1394663-77-4

2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide

Cat. No.: B2695624
CAS No.: 1394663-77-4
M. Wt: 329.403
InChI Key: HKPBJICDEDFBJW-UHFFFAOYSA-N
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Description

2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and biological activities. The presence of both cyano and amide functional groups makes this compound a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Mechanism of Action

The mechanism of action of 2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and amide groups facilitate the formation of stable intermediates, which can then undergo further transformations to yield biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide is unique due to its specific structural features, which allow for the formation of a wide range of heterocyclic compounds. Its ability to participate in both condensation and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(N-cyanoanilino)-N-(1-naphthalen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-16(18-12-11-17-7-5-6-8-19(17)13-18)23-21(25)14-24(15-22)20-9-3-2-4-10-20/h2-13,16H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPBJICDEDFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CN(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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